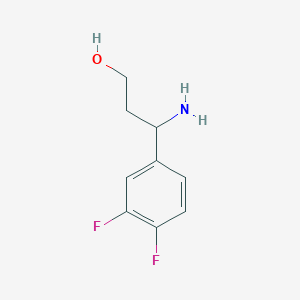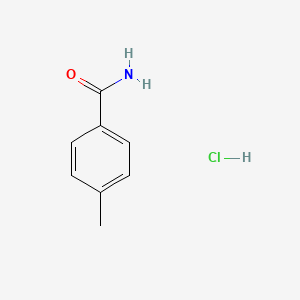
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile
Übersicht
Beschreibung
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile is a heterocyclic compound that features a chroman ring system with an amino group at the 4-position and an acetonitrile group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile typically involves the formation of the chroman ring followed by the introduction of the amino and acetonitrile groups. One common method involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions to form the chroman ring. Subsequent functionalization steps introduce the amino and acetonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the chroman ring.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various substituted chroman derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chroman ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-4-one: Lacks the amino and acetonitrile groups but shares the chroman ring structure.
Chroman-2-one: Similar ring structure with different functional groups.
4-Amino-chroman-2-one: Contains an amino group but differs in the position of functional groups.
Uniqueness
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile is unique due to the specific positioning of the amino and acetonitrile groups, which confer distinct chemical and biological properties compared to other chroman derivatives.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile |
InChI |
InChI=1S/C11H12N2O/c12-5-3-8-1-2-9-10(13)4-6-14-11(9)7-8/h1-2,7,10H,3-4,6,13H2 |
InChI-Schlüssel |
VJMWJPCPJOUSMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1N)C=CC(=C2)CC#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B8625305.png)




![2-[(4-Methoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B8625343.png)

